molecular formula C12H9BrO2 B14487296 6-(2-Bromophenoxy)hexa-2,4-diyn-1-OL CAS No. 64270-78-6

6-(2-Bromophenoxy)hexa-2,4-diyn-1-OL

Cat. No.: B14487296
CAS No.: 64270-78-6
M. Wt: 265.10 g/mol
InChI Key: XTVYEZBENKJCCV-UHFFFAOYSA-N
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Description

6-(2-Bromophenoxy)hexa-2,4-diyn-1-OL is a chemical compound with the molecular formula C12H7BrO2 It is characterized by the presence of a bromophenoxy group attached to a hexa-2,4-diyn-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromophenoxy)hexa-2,4-diyn-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenol and hexa-2,4-diyne.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the coupling reaction.

    Coupling Reaction: The bromophenol undergoes a coupling reaction with the hexa-2,4-diyne in the presence of a palladium catalyst, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors to achieve higher yields.

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromophenoxy)hexa-2,4-diyn-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-(2-Bromophenoxy)hexa-2,4-diyn-1-OL has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(2-Bromophenoxy)hexa-2,4-diyn-1-OL involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with biological molecules, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Chlorophenoxy)hexa-2,4-diyn-1-OL: Similar structure but with a chlorine atom instead of bromine.

    6-(2-Fluorophenoxy)hexa-2,4-diyn-1-OL: Similar structure but with a fluorine atom instead of bromine.

    6-(2-Iodophenoxy)hexa-2,4-diyn-1-OL: Similar structure but with an iodine atom instead of bromine.

Uniqueness

6-(2-Bromophenoxy)hexa-2,4-diyn-1-OL is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can also affect the compound’s physical properties, such as its boiling and melting points.

Properties

CAS No.

64270-78-6

Molecular Formula

C12H9BrO2

Molecular Weight

265.10 g/mol

IUPAC Name

6-(2-bromophenoxy)hexa-2,4-diyn-1-ol

InChI

InChI=1S/C12H9BrO2/c13-11-7-3-4-8-12(11)15-10-6-2-1-5-9-14/h3-4,7-8,14H,9-10H2

InChI Key

XTVYEZBENKJCCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC#CC#CCO)Br

Origin of Product

United States

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